beta-Endorphin (1-31)

Opioid Receptor Pharmacology Binding Affinity Profiling GPCR Selectivity

Select beta-Endorphin (1-31) (CAS 59887-17-1) for native μ-opioid receptor studies where receptor selectivity, functional potency, and pharmacokinetic stability are critical. Unlike shorter fragments, the intact 31-amino acid sequence uniquely discriminates between norepinephrine (IC50 0.5 nM) and acetylcholine (IC50 100 nM) release, enabling precise presynaptic MOR microdomain analysis. Its 93-minute CSF half-life supports CNS behavioral experiments with predictable exposure, while the 2.7-fold species potency difference enables SAR investigations. Insist on sequence-verified, post-translationally authentic material—not generic opioid substitutes—to ensure experimental validity.

Molecular Formula C155H250N42O44S
Molecular Weight 3438 g/mol
CAS No. 59887-17-1
Cat. No. B1591601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-Endorphin (1-31)
CAS59887-17-1
Synonymseta Endorphin
beta-Endorphin
beta-Endorphin (1-31)
Endorphin, beta
Molecular FormulaC155H250N42O44S
Molecular Weight3438 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C3CCCN3C(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CCSC)NC(=O)C(CC4=CC=CC=C4)NC(=O)CNC(=O)CNC(=O)C(CC5=CC=C(C=C5)O)N
InChIInChI=1S/C155H250N42O44S/c1-17-82(9)123(150(235)182-99(44-29-34-61-160)134(219)186-109(70-116(164)206)139(224)171-84(11)128(213)183-108(69-92-72-166-78-170-92)144(229)178-96(41-26-31-58-157)132(217)175-95(40-25-30-57-156)131(216)169-75-120(210)173-103(155(240)241)51-54-115(163)205)193-151(236)124(83(10)18-2)192-129(214)85(12)172-140(225)110(71-117(165)207)185-133(218)97(42-27-32-59-158)177-143(228)107(68-90-38-23-20-24-39-90)184-141(226)104(64-79(3)4)188-152(237)126(87(14)201)195-149(234)122(81(7)8)191-145(230)105(65-80(5)6)187-148(233)113-45-35-62-197(113)154(239)127(88(15)202)196-137(222)100(50-53-114(162)204)179-146(231)111(76-198)189-135(220)98(43-28-33-60-159)176-136(221)101(52-55-121(211)212)180-147(232)112(77-199)190-153(238)125(86(13)200)194-138(223)102(56-63-242-16)181-142(227)106(67-89-36-21-19-22-37-89)174-119(209)74-167-118(208)73-168-130(215)94(161)66-91-46-48-93(203)49-47-91/h19-24,36-39,46-49,72,78-88,94-113,122-127,198-203H,17-18,25-35,40-45,50-71,73-77,156-161H2,1-16H3,(H2,162,204)(H2,163,205)(H2,164,206)(H2,165,207)(H,166,170)(H,167,208)(H,168,215)(H,169,216)(H,171,224)(H,172,225)(H,173,210)(H,174,209)(H,175,217)(H,176,221)(H,177,228)(H,178,229)(H,179,231)(H,180,232)(H,181,227)(H,182,235)(H,183,213)(H,184,226)(H,185,218)(H,186,219)(H,187,233)(H,188,237)(H,189,220)(H,190,238)(H,191,230)(H,192,214)(H,193,236)(H,194,223)(H,195,234)(H,196,222)(H,211,212)(H,240,241)/t82-,83-,84-,85-,86+,87+,88+,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,122-,123-,124-,125-,126-,127-/m0/s1
InChIKeyHQALISCIMNBRAE-XJTHNYJFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

beta-Endorphin (1-31) (CAS 59887-17-1): Core Identity and Analytical Specifications for Research Procurement


beta-Endorphin (1-31) (CAS 59887-17-1), also referred to as β-Lipotropin 61-91, is an endogenous 31-amino acid opioid neuropeptide derived from the proopiomelanocortin (POMC) precursor [1]. It possesses a molecular formula of C155H250N42O44S and a molecular weight of approximately 3437.96 g/mol, and is typically supplied as a lyophilized powder requiring storage at -20°C [2]. As a full-length endogenous opioid, it serves as a critical tool compound for investigating native μ-opioid receptor (MOR) signaling, distinguishing it from shorter synthetic analogs and peptidase-resistant derivatives [1].

Why Generic Opioid Peptide Substitution Is Not Feasible: The Case for beta-Endorphin (1-31) (CAS 59887-17-1)


Generic substitution with other opioid peptides or truncated fragments is scientifically invalid for beta-Endorphin (1-31) due to critical divergences in receptor selectivity, functional potency, and pharmacokinetic liability. Unlike enkephalins or dynorphins, beta-Endorphin (1-31) exhibits a unique binding profile with high affinity for both μ- and δ-opioid receptors but minimal κ-affinity . Furthermore, C-terminal truncations or N-terminal modifications drastically alter intrinsic efficacy and metabolic stability; for example, N-α-acetylation abolishes analgesic activity, while shorter fragments like α-endorphin (1-16) lose potency [1]. Even single-residue substitutions, such as the Thr6→Ser6 variation in equine homologs, result in a 3-fold difference in receptor-binding activity [2]. Consequently, procurement decisions must be guided by sequence identity, post-translational modification status, and specific pharmacological endpoints rather than broad opioid-class assumptions.

Quantitative Differentiation Evidence for beta-Endorphin (1-31) (CAS 59887-17-1) Versus Key Comparators


Receptor Subtype Selectivity: beta-Endorphin (1-31) vs. Dynorphin and Enkephalin Binding Profiles

beta-Endorphin (1-31) exhibits a distinct receptor selectivity profile compared to other endogenous opioid peptides. In competitive binding assays using COS-1 cells expressing rat opioid receptors, beta-Endorphin (1-31) demonstrated high affinity for μ- and δ-opioid receptors (Kis = 3.73 nM and 5.02 nM, respectively) but significantly lower affinity for κ-opioid receptors (Ki = 32.7 nM) . In contrast, dynorphin peptides preferentially bind to κ-opioid receptors, while enkephalins exhibit highest affinity for δ-receptors with lower μ-affinity . This 8.8-fold μ-over-κ selectivity ratio for beta-Endorphin (1-31) underscores its utility as a preferential μ/δ dual agonist with minimal κ engagement, a profile not replicated by dynorphin A (Ki κ ≈ 0.5-1 nM) or Met-enkephalin (Ki δ ≈ 1-4 nM) .

Opioid Receptor Pharmacology Binding Affinity Profiling GPCR Selectivity

Functional Selectivity at Presynaptic Terminals: beta-Endorphin (1-31) Exhibits 200-fold Discrimination for Norepinephrine over Acetylcholine Release Inhibition

In functional assays measuring neurotransmitter release from rat brain slices, beta-Endorphin (1-31) demonstrated pronounced presynaptic receptor selectivity. It inhibited electrically evoked [3H]norepinephrine (NE) release from neocortical slices with an IC50 of approximately 0.5 nM, whereas inhibition of [14C]acetylcholine (ACh) release from neostriatal slices required an IC50 of approximately 100 nM [1]. This 200-fold difference in functional potency was not predicted by traditional membrane binding assays, which showed only a 2.4-fold Ki difference (μ = 9 nM vs. δ = 22 nM) under physiological cation conditions [1]. Moreover, beta-Endorphin (1-31) failed to inhibit [3H]dopamine release from striatal slices entirely, further highlighting its pathway-specific functional discrimination [1].

Neurotransmitter Release Functional Selectivity Presynaptic Modulation

Comparative Plasma Pharmacokinetics: beta-Endorphin (1-31) Half-Life in Plasma and CSF

The pharmacokinetic profile of beta-Endorphin (1-31) reveals differential clearance rates across compartments. Following intravenous administration of 5-10 mg human beta-Endorphin (1-31) to cancer patients, the mean terminal plasma half-life was determined to be 37 minutes, with a metabolic clearance rate of 3.2 mL/min/kg [1]. In contrast, following intracerebroventricular (ICV) administration, the half-life in cerebrospinal fluid (CSF) was extended to 93 minutes, with a volume of distribution of 0.74 mL/kg [1]. For comparative context, shorter endogenous opioids such as Met-enkephalin exhibit plasma half-lives of less than 2 minutes due to rapid aminopeptidase cleavage, while the peptidase-resistant synthetic analog DAMGO demonstrates significantly prolonged systemic exposure [2]. beta-Endorphin (1-31) therefore occupies an intermediate stability position, more resistant to degradation than enkephalins but substantially less stable than N-methylated or D-amino acid-substituted analogs [2].

Peptide Pharmacokinetics Blood-Brain Barrier Penetration In Vivo Stability

Analytical Characterization and Purity Specification: Quantitative HPLC Purity Benchmark for Procurement

Procurement-grade beta-Endorphin (1-31) is routinely characterized by reversed-phase high-performance liquid chromatography (RP-HPLC) with documented purity specifications exceeding 97% [1]. Commercial synthetic beta-Endorphin (1-31) (bovine/camel/mouse sequence) is supplied with a verified HPLC purity of 97.98%, confirming that the 31-residue full-length peptide constitutes the predominant species [1]. This analytical characterization is essential because endogenous pituitary extracts contain detectable amounts of C-terminally truncated fragments including beta-Endorphin (1-27) and beta-Endorphin (1-26), as well as N-α-acetylated beta-Endorphin (1-31), all of which exhibit altered receptor pharmacology and reduced analgesic efficacy [2]. The peptide is typically supplied as a trifluoroacetate (TFA) salt resulting from HPLC purification, which contributes to total mass and enhances aqueous solubility (≥1 mg/mL in water) [3].

Peptide Purity Analysis HPLC Characterization Quality Control Specification

Sequence-Dependent Pharmacological Potency: Camel vs. Human beta-Endorphin (1-31) Differential Activity

Amino acid sequence variations among species homologs of beta-Endorphin (1-31) produce quantifiable differences in pharmacological potency. Camel beta-Endorphin (1-31) differs from human beta-Endorphin (1-31) at residues 27 and 31 (His-27 and Gln-31 in camel vs. Tyr-27 and Glu-31 in human). These substitutions result in camel beta-Endorphin exhibiting 2.7-fold higher binding affinity and 1.7-fold greater analgesic potency compared to the human sequence [1]. Similarly, equine beta-Endorphin, which contains a Thr6→Ser6 substitution relative to ovine/bovine/camel sequences, demonstrates 3-fold higher receptor-binding activity and 1.6-fold enhanced analgesic potency versus the human hormone [2]. In contrast, N-terminal truncation (e.g., des-Met5-camel beta-Endorphin) reduces analgesic potency to approximately 20% of the full-length peptide, and N-α-acetylation completely abolishes both receptor binding and analgesic activity [3].

Species Sequence Variation Analgesic Potency Comparison Receptor Binding Affinity

Recommended Research Applications for beta-Endorphin (1-31) (CAS 59887-17-1) Based on Differentiated Evidence


Dissecting Presynaptic Mu-Opioid Receptor Function in Native Neuronal Tissue

The 200-fold functional selectivity of beta-Endorphin (1-31) for inhibiting norepinephrine release (IC50 = 0.5 nM) over acetylcholine release (IC50 = 100 nM) makes it uniquely suited for electrophysiological and neurotransmitter release studies aimed at resolving presynaptic MOR signaling microdomains [4]. This functional discrimination, which far exceeds that predicted by membrane binding assays, enables researchers to probe receptor reserve, signaling compartmentalization, and pathway-specific modulation in native brain slice preparations.

In Vivo Analgesic and Behavioral Pharmacology Requiring Compartment-Specific Dosing

The established CSF half-life of 93 minutes following ICV administration [4] provides a pharmacokinetic basis for designing central nervous system behavioral experiments with predictable exposure windows. This parameter is essential for studies of tolerance development, conditioned place preference, and supraspinal antinociception where sustained central exposure is required without confounding peripheral effects.

Species-Comparative Structure-Activity Relationship (SAR) Studies of Opioid Peptides

The quantifiable 2.7-fold difference in binding affinity between camel and human beta-Endorphin (1-31) sequences [4] supports SAR investigations aimed at identifying critical C-terminal residues (His-27, Gln-31) that modulate μ-opioid receptor engagement. This differential potency provides a validated system for mutational analysis and analog design without requiring de novo peptide synthesis.

Reference Standard for HPLC Analytical Method Development and Validation

The established HPLC purity benchmark of >97% [4] and well-characterized retention behavior on C18 reversed-phase columns makes synthetic beta-Endorphin (1-31) a suitable reference standard for developing and validating analytical methods for endogenous opioid peptide quantification in biological matrices, including pituitary extracts and cerebrospinal fluid.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for beta-Endorphin (1-31)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.